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Compound of Interest

Compound Name: epsilon,epsilon-Carotene

Cat. No.: B15393001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, natural sources, and biochemical

pathways of ε,ε-carotene. It provides a comprehensive overview for researchers, scientists, and

professionals in drug development, with a focus on quantitative data, detailed experimental

protocols, and visual representations of key processes.

Discovery and Historical Context
The journey to understanding ε,ε-carotene is rooted in the broader history of carotenoid

research. The initial discovery of carotenes is credited to the German pharmacist Heinrich

Wilhelm Ferdinand Wackenroder, who in 1831, isolated a yellow pigment from carrots (Daucus

carota). This marked the beginning of extensive research into this class of compounds.

The structural elucidation of carotenes and the differentiation of its isomers were significantly

advanced by the pioneering work of Nobel laureates Paul Karrer and Richard Kuhn in the early

20th century. Their research laid the foundation for the systematic classification of carotenoids.

[1][2][3][4][5][6][7] Richard Kuhn, in collaboration with Edgar Lederer, utilized chromatographic

techniques to separate different carotene isomers, leading to the identification of α-, β-, and γ-

carotene.[8][9] This systematic approach to carotenoid chemistry eventually led to the

characterization of the less common ε,ε-carotene.

The nomenclature of carotenoids, which designates the end groups of the molecule with Greek

letters, classifies ε,ε-carotene as having two epsilon (ε) rings.
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Natural Sources of ε,ε-Carotene and its Derivatives
While β,β-carotene and β,ε-carotene (α-carotene) are widespread in nature, ε,ε-carotene is

comparatively rare. Its presence is indicative of a specific branch in the carotenoid biosynthetic

pathway. The primary natural sources identified to contain significant amounts of ε,ε-carotene

and its hydroxylated derivative, lactucaxanthin (ε,ε-carotene-3,3'-diol), are certain leafy green

vegetables.

Lettuce (Lactuca sativa): Various cultivars of lettuce are the most well-documented sources of

ε,ε-carotene derivatives. The ε,ε-branch of the carotenoid pathway is active in these plants,

leading to the synthesis of lactucaxanthin.[3][8] Quantitative analysis has shown that the

lactucaxanthin content in some romaine lettuce cultivars can range from 0.59 to 0.63 mg/100g

fresh weight.[10]

Goat's Beard (Aruncus dioicus var. kamtschaticus): A recent study has identified a variety of

goat's beard native to Ulleungdo Island, South Korea, as a significant source of lactucaxanthin.

The concentration in its foliage was found to be 45.42 ± 0.80 µg/g fresh weight, which is

notably higher than that found in red lettuce (19.05 ± 0.67 µg/g FW).[11]

While quantitative data for ε,ε-carotene itself is limited in the literature, the presence of its

dihydroxy derivative, lactucaxanthin, strongly indicates the synthesis of the parent ε,ε-carotene

molecule within these plants. Further research is needed to quantify the precise concentrations

of ε,ε-carotene in these and other potential natural sources.

Table 1: Quantitative Data of ε,ε-Carotene Derivatives in
Natural Sources

Plant Species
Cultivar/Variet
y

Compound
Concentration
(µg/g Fresh
Weight)

Reference

Lactuca sativa Romaine Lactucaxanthin 5.9 - 6.3 [10]

Aruncus dioicus
var.

kamtschaticus
Lactucaxanthin 45.42 ± 0.80 [11]

Lactuca sativa Red Lettuce Lactucaxanthin 19.05 ± 0.67 [11]
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Biosynthesis of ε,ε-Carotene
Carotenoids are synthesized in plants and some microorganisms from the precursor molecule

geranylgeranyl pyrophosphate (GGPP). The formation of ε,ε-carotene occurs through a specific

branch of the carotenoid biosynthesis pathway, diverging at the cyclization of lycopene.

The key enzyme responsible for the formation of the ε-ring is lycopene ε-cyclase (LCYE). In

most plants, LCYE works in conjunction with lycopene β-cyclase (LCYB) to produce α-carotene

(β,ε-carotene). However, in certain organisms like lettuce, LCYE can catalyze the addition of

two ε-rings to the linear lycopene molecule, resulting in the formation of ε,ε-carotene.[7][12][13]

This ε,ε-branch is a unique feature of the carotenoid pathway in these species.

The subsequent hydroxylation of ε,ε-carotene at the 3 and 3' positions of the ε-rings by a

specific carotenoid hydroxylase leads to the formation of lactucaxanthin.

Geranylgeranyl Pyrophosphate PhytoenePSY LycopenePDS, ZDS, CRTISO

δ-Carotene (ε,ψ-carotene)
LCYE

β-Carotene (β,β-carotene)LCYB (x2)

ε,ε-Carotene

LCYE (x2)

α-Carotene (β,ε-carotene)LCYB LuteinHydroxylases

ZeaxanthinHydroxylases

LactucaxanthinHydroxylases
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Carotenoid Biosynthesis Pathway with the ε,ε-Branch.

Experimental Protocols
Extraction of ε,ε-Carotene from Plant Tissues
This protocol is a general method for the extraction of carotenoids from fresh leafy green

vegetables and can be specifically applied for the extraction of ε,ε-carotene. All procedures

should be carried out under dim light to prevent isomerization and degradation of carotenoids.

[2][4][14][15]
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Materials:

Fresh plant tissue (e.g., lettuce, goat's beard)

Acetone (HPLC grade)

Petroleum ether or Hexane (HPLC grade)

Saturated NaCl solution

Anhydrous sodium sulfate

Mortar and pestle or homogenizer

Separatory funnel

Rotary evaporator

Procedure:

Weigh approximately 5-10 g of fresh plant tissue and homogenize it with 50 mL of acetone

using a mortar and pestle or a homogenizer until the tissue is completely macerated and the

solvent is intensely colored.

Filter the extract through a Büchner funnel with filter paper.

Repeat the extraction of the residue with acetone until the residue is colorless.

Combine all the acetone extracts and transfer them to a separatory funnel.

Add an equal volume of petroleum ether or hexane and 50 mL of saturated NaCl solution to

the separatory funnel.

Shake the funnel gently to partition the carotenoids into the upper petroleum ether/hexane

layer.

Discard the lower aqueous layer.
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Wash the upper layer several times with distilled water to remove any residual acetone and

other water-soluble impurities.

Dry the petroleum ether/hexane extract by passing it through a column of anhydrous sodium

sulfate.

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a

temperature not exceeding 40°C.

Redissolve the carotenoid residue in a known volume of a suitable solvent (e.g., acetone,

MTBE/methanol mixture) for subsequent analysis.
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Workflow for the Extraction of ε,ε-Carotene.
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Saponification (Optional)
Saponification is often employed to remove interfering lipids, chlorophylls, and to hydrolyze

carotenoid esters.[11][14][16][17][18] However, it can also lead to the degradation of some

carotenoids, so its use should be carefully considered based on the sample matrix and the

target analyte.

Materials:

Carotenoid extract (in petroleum ether/hexane)

10% (w/v) methanolic potassium hydroxide (KOH)

Distilled water

Procedure:

To the carotenoid extract in petroleum ether/hexane, add an equal volume of 10%

methanolic KOH.

Stir the mixture vigorously for 2-4 hours at room temperature in the dark, or for a shorter

period (e.g., 30 minutes) with gentle heating (around 40°C).

After saponification, add distilled water to the mixture in a separatory funnel and allow the

layers to separate.

Collect the upper petroleum ether/hexane layer containing the carotenoids.

Wash the organic layer repeatedly with distilled water until it is neutral to pH paper.

Proceed with the drying and concentration steps as described in the extraction protocol.

Quantification by High-Performance Liquid
Chromatography (HPLC)
Reverse-phase HPLC with a C30 column is the preferred method for the separation and

quantification of carotenoid isomers.[14][15][19]
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Instrumentation:

HPLC system with a photodiode array (PDA) detector

C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (example gradient):

Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)

Solvent B: Methanol/Methyl-tert-butyl ether (MTBE)/Water (6:90:4, v/v/v)

Gradient Program (example):

Time (min) % Solvent A % Solvent B

0 95 5

15 50 50

30 5 95

35 5 95

40 95 5

| 45 | 95 | 5 |

Detection:

Photodiode array detector scanning from 250-600 nm. Quantification is typically performed

at the wavelength of maximum absorption (λmax) for ε,ε-carotene, which is around 440-450

nm.

Quantification:

Quantification is achieved by comparing the peak area of the analyte in the sample to a

calibration curve constructed using a pure standard of ε,ε-carotene.
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Conclusion
The discovery and characterization of ε,ε-carotene represent a niche but important area within

the broader field of carotenoid research. While its natural distribution appears to be limited, its

presence in commonly consumed vegetables like lettuce highlights the diversity of carotenoid

biosynthesis in the plant kingdom. The detailed methodologies provided in this guide offer a

framework for the extraction, identification, and quantification of ε,ε-carotene, enabling further

investigation into its biological functions and potential applications in nutrition and drug

development. Future research should focus on obtaining more comprehensive quantitative

data from a wider range of plant species and on elucidating the specific biological roles of this

less common carotenoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ε-Carotene - Wikipedia [en.wikipedia.org]

2. scielo.br [scielo.br]

3. Occurrence of the carotenoid lactucaxanthin in higher plant LHC II - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis
reveals a mechanism for control of cyclic carotenoid formation - PMC [pmc.ncbi.nlm.nih.gov]

7. aocs.org [aocs.org]

8. Regulation of Carotenoid Biosynthesis and Degradation in Lettuce (Lactuca sativa L.) from
Seedlings to Harvest - PMC [pmc.ncbi.nlm.nih.gov]

9. cymitquimica.com [cymitquimica.com]

10. researchgate.net [researchgate.net]

11. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15393001?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/%CE%95-Carotene
https://www.scielo.br/j/sa/a/sdvRmzYZGrwmy94DxBzzWFG/?format=pdf&lang=en
https://pubmed.ncbi.nlm.nih.gov/24306850/
https://pubmed.ncbi.nlm.nih.gov/24306850/
https://www.researchgate.net/publication/275958515_Microscale_extraction_method_for_HPLC_carotenoid_analysis_in_vegetable_matrices
https://www.researchgate.net/publication/365034756_The_Tomato_Juhwang_Mutant_Accumulates_a_High_Level_of_b-Carotene_and_has_a_Long_Shelf-Life
https://pmc.ncbi.nlm.nih.gov/articles/PMC161302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC161302/
https://www.aocs.org/resource/carotenoid-biosynthesis-and-regulation-in-plants/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10298985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10298985/
https://cymitquimica.com/products/3D-FC57726/carotene/
https://www.researchgate.net/publication/228004457_Characterisation_and_variation_of_antioxidant_micronutrients_in_lettuce_Lactuca_sativa_folium
https://www.mdpi.com/2311-7524/10/8/891
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15393001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Regulation of carotenoid biosynthesis during tomato fruit development: expression of the
gene for lycopene epsilon-cyclase is down-regulated during ripening and is elevated in the
mutant Delta - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of
Carotenoid Pathway Mutations in Plants [frontiersin.org]

14. Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens - PMC
[pmc.ncbi.nlm.nih.gov]

15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

16. Epsilon-Carotene | 472-89-9 | FC57726 | Biosynth [biosynth.com]

17. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available
Plant Extracts [foodandnutritionjournal.org]

18. researchgate.net [researchgate.net]

19. mdpi.com [mdpi.com]

To cite this document: BenchChem. [The Discovery and Natural Occurrence of ε,ε-Carotene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15393001#discovery-and-natural-sources-of-epsilon-
epsilon-carotene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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